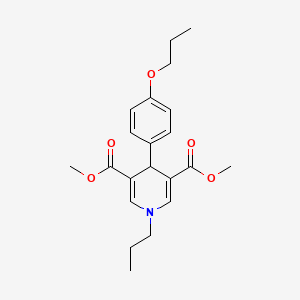
N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, also known as DMPT, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. DMPT is a piperazine derivative that has been synthesized through several methods, and its mechanism of action is believed to be through the modulation of certain neurotransmitters in the brain.
Mécanisme D'action
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to modulate the levels of certain neurotransmitters in the brain, including serotonin and dopamine. N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been shown to increase the levels of these neurotransmitters, which may be responsible for its therapeutic effects on certain neurological disorders.
Biochemical and physiological effects:
N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the activation of certain signaling pathways, and the regulation of gene expression. These effects may contribute to its potential therapeutic effects on certain neurological disorders and its ability to improve growth and feed conversion efficiency in livestock.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, including its potential therapeutic effects on other neurological disorders, its use as a pheromone analog in aquaculture, and its potential as a feed additive for other livestock species. Further research is also needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis and purification methods.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and animal husbandry. In medicine, N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been shown to have potential therapeutic effects on certain neurological disorders, such as depression and anxiety. In agriculture, N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been used as a feed additive for livestock to improve their growth and feed conversion efficiency. In animal husbandry, N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been shown to have potential as a pheromone analog to induce spawning in fish.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-methylsulfonylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S2/c1-20-11-4-5-12(13(10-11)21-2)15-14(22)16-6-8-17(9-7-16)23(3,18)19/h4-5,10H,6-9H2,1-3H3,(H,15,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVRTRKWEFGNEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-allyl-4-[(2,4-dichlorophenoxy)acetyl]piperazine](/img/structure/B4817857.png)
![5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4817860.png)
![3-[4-(2-iodo-4-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4817868.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(4-ethylphenyl)urea](/img/structure/B4817875.png)
![5-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4817877.png)
![N-{1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4817883.png)
![1-{[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4817893.png)
![2-[(4-methylphenyl)thio]-N-{5-[2-(4-morpholinyl)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4817902.png)

![N-cyclopropyl-2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}benzamide](/img/structure/B4817917.png)
![4-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4817925.png)
![3-({[4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4817927.png)

![2-oxo-2-phenylethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate](/img/structure/B4817937.png)